(S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a cyclobutyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. Its stereospecific (S)-configuration at the pyrrolidine ring’s chiral center distinguishes it from its enantiomeric counterpart (R-form). The compound’s molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol (inferred from enantiomeric data ). This structure is critical in medicinal chemistry, where carbamates are often employed as prodrugs or intermediates due to their stability and tunable pharmacokinetics.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-cyclobutylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMQAWYPPIACQF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or cyclobutanes.
Scientific Research Applications
(S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Research Implications and Structural Insights
- Stereochemistry : The (S)-configuration in the target compound may optimize interactions with biological targets compared to the (R)-enantiomer, a common consideration in asymmetric synthesis .
- Core Modifications : Pyridine derivatives offer electronic diversity but may trade metabolic stability for altered binding kinetics .
Biological Activity
(S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate, also known by its CAS number 95050-20-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, metabolic stability, and relevant case studies.
Basic Information
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.347 g/mol
- CAS Number : 95050-20-7
- Synonyms : tert-butyl N-[(3S)-1-cyclobutylpyrrolidin-3-yl]carbamate
Research indicates that this compound may interact with various biological targets, potentially influencing pathways relevant to drug metabolism and pharmacokinetics. The compound's structural features suggest it may have an affinity for certain enzymes involved in drug metabolism.
Metabolic Stability
A significant concern in drug development is the metabolic stability of compounds. Studies have shown that compounds containing tert-butyl groups can exhibit high metabolic lability, leading to reduced bioavailability. For instance, in vitro studies have demonstrated that the metabolism of (S)-tert-butyl-containing compounds often involves oxidation by cytochrome P450 enzymes, particularly CYP3A4/5 and CYP2D6 .
The replacement of the tert-butyl group with more stable moieties has been explored to enhance metabolic stability. For example, substituting the tert-butyl group with trifluoromethylcyclopropyl has shown improved metabolic profiles in similar compounds .
Study on Metabolic Pathways
In a comparative study, this compound was evaluated alongside other analogs for their metabolic clearance rates in rat liver microsomes. The results indicated that the compound exhibited moderate clearance rates compared to its analogs with more stable substituents. Specifically, the half-life in human liver microsomes was noted to be approximately 63 minutes .
Summary of Findings
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.347 g/mol |
| CAS Number | 95050-20-7 |
| Metabolic Stability | Moderate |
| Half-life in HLM | ~63 minutes |
| Potential Biological Activity | Antiproliferative properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
